molecular formula C19H21N3S B4970058 N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No.: B4970058
M. Wt: 323.5 g/mol
InChI Key: ZAEDJJMATAWRHB-UHFFFAOYSA-N
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Description

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a benzyl group, a dimethyl group, and a tetrahydrobenzothiolo pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable thiol and a pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzylamine: A simpler compound with a similar benzyl and dimethyl structure but lacking the tetrahydrobenzothiolo pyrimidine core.

    Indole derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.

Uniqueness

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to its combination of a benzyl group, a dimethyl group, and a tetrahydrobenzothiolo pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-8-9-15-16(10-13)23-19-17(15)18(20-12-21-19)22(2)11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEDJJMATAWRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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